3-Amino-4-methylbenzonitrile
Overview
Description
3-Amino-4-methylbenzonitrile: is an organic compound with the chemical formula C8H8N2 . It is characterized by the presence of an amino group (-NH2) and a methyl group (-CH3) attached to a benzene ring, along with a nitrile group (-CN). This compound is a white crystalline solid with a melting point of approximately 81°C and a boiling point of around 312.8°C . It is soluble in organic solvents such as ethanol, dimethylformamide, and ether, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method for synthesizing 3-Amino-4-methylbenzonitrile involves the reaction of 3-Amino-4-methylbenzamide with a dehydrating agent such as phosphorus pentoxide (P2O5) under controlled conditions . The reaction typically takes place at elevated temperatures (around 315°C) and requires careful control of reaction time and temperature to achieve high yields and purity .
Industrial Production Methods:
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction parameters to ensure consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions:
3-Amino-4-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The nitrile group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or nitric acid (HNO3) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) or sulfonating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry:
3-Amino-4-methylbenzonitrile is used as a building block in the synthesis of various organic compounds. Its functional groups make it a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes .
Biology:
In biological research, this compound is used as a precursor in the synthesis of bioactive molecules. It can be incorporated into molecular frameworks to study the structure-activity relationships of potential drug candidates .
Medicine:
Its derivatives have been investigated for their pharmacological properties, including antimicrobial and anticancer activities .
Industry:
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a key intermediate in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 3-Amino-4-methylbenzonitrile depends on its specific application and the molecular targets involvedThe presence of the amino and nitrile groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
- 2-Amino-4-methylbenzonitrile
- 4-Amino-3-methylbenzonitrile
- 3-Amino-4-cyanotoluene
- 5-Cyano-2-methylaniline
Comparison:
Compared to its similar compounds, 3-Amino-4-methylbenzonitrile is unique due to the specific positioning of its functional groups. This positioning influences its reactivity and the types of reactions it can undergo. For example, the presence of the amino group at the 3-position and the nitrile group at the 4-position allows for specific substitution patterns and reactivity that differ from other isomers .
Properties
IUPAC Name |
3-amino-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEWMNQUBZPVSSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426838 | |
Record name | 3-Amino-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60710-80-7 | |
Record name | 3-Amino-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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